N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C17H18ClNO3
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide typically begins with the appropriate substituted anilines and acetic anhydride.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the acetamide linkage.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the chloro substituent can yield the corresponding aniline derivative.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or sodium ethoxide under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the effects of chloro and methoxy substituents on biological activity.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy substituents influence the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biological pathways.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide
- 3-(3-chloro-4-methoxyphenyl)propionic acid
- 3-chloro-4-methylphenyl isocyanate
Comparison: N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy groups on its phenyl rings This dual substitution pattern imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-6-3-11(4-7-13)9-16(19)18-12-5-8-15(21-2)14(17)10-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRUWFNXBVMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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